[4-(4-Chlorophenyl)piperazin-1-yl](morpholin-4-yl)methanone
Description
4-(4-Chlorophenyl)piperazin-1-ylmethanone (C₁₅H₂₀ClN₃O₂) is a hybrid molecule combining a piperazine core substituted with a 4-chlorophenyl group at the N4 position and a morpholine ring linked via a ketone bridge. The 4-chlorophenyl group enhances lipophilicity, while the morpholine moiety contributes to solubility and metabolic stability.
Properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c16-13-1-3-14(4-2-13)17-5-7-18(8-6-17)15(20)19-9-11-21-12-10-19/h1-4H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSIRFZJOTZBPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)piperazin-1-ylmethanone typically involves the palladium-catalyzed coupling of substituted phenyl or pyridyl bromides with morpholino (piperazin-1-yl)methanone . The reaction conditions often include the use of a palladium catalyst, such as palladium acetate, in the presence of a base like potassium carbonate, and a solvent such as dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)piperazin-1-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme aldo-keto reductase by binding to its active site. The compound forms hydrogen bonds with key amino acid residues in the enzyme, such as Tyr55 and His117, which stabilizes the enzyme-inhibitor complex and prevents the enzyme from catalyzing its normal reaction .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Modified Aromatic Substitutions
IDOVAB (4-(Diphenylmethyl)piperazin-1-ylmethanone)
- Key Difference : Replaces the 4-chlorophenyl group with a diphenylmethyl substituent.
- Implications : Increased steric bulk may reduce binding affinity to receptors requiring a smaller aromatic group. The diphenylmethyl group enhances lipophilicity but could decrease solubility .
Pyridine-Based Analogues (e.g., 4-(2,4-Dichlorobenzyl)piperazin-1-ylmethanone)
- Key Difference: Substitutes morpholine with fluorinated isoquinoline or pyridine rings.
Hydroxyphenyl Derivatives (e.g., 4-(4-Hydroxyphenyl)piperazin-1-ylmethanone)
- Key Difference : Incorporates a 4-hydroxyphenyl group on piperazine and brominated aryl ketones.
- Implications : The hydroxyl group increases polarity and hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration. Bromine enhances halogen bonding in receptor interactions .
Analogues with Modified Heterocyclic Moieties
Quinoline Derivatives (e.g., (4-Chlorophenyl)[4-(7-chloro-4-quinolinyl)piperazin-1-yl]methanone)
- Key Difference: Replaces morpholine with a chloroquinoline group.
Thiazole-Morpholine Hybrids (e.g., [4-{4-[(Morpholin-4-yl)methyl]-1,3-thiazol-2-yl}piperazin-1-yl][4-(trifluoromethyl)phenyl]methanone)
Analogues with Sulfonyl or Nitro Substituents
Sulfonyl Derivatives (e.g., 4-(4-Chlorophenyl)sulfonylpiperazin-1-ylmethanone)
- Key Difference : Replaces the ketone bridge with a sulfonyl group and adds a furan ring.
Nitro-Substituted Analogues (e.g., (3-Chloro-4-methylphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone)
Physicochemical and Pharmacological Comparison
Table 1: Key Properties of Selected Analogues
| Compound Name | Molecular Formula | Key Functional Groups | Reported Activity/Properties | Reference |
|---|---|---|---|---|
| Target Compound | C₁₅H₂₀ClN₃O₂ | 4-Cl-Ph, morpholine | Structural scaffold for CNS ligands | |
| IDOVAB | C₂₈H₂₉N₃O₂ | Diphenylmethyl, morpholine | Crystallographic studies | |
| 4-(4-Hydroxyphenyl)piperazin-1-ylmethanone | C₁₇H₁₆BrN₂O₂ | 4-OH-Ph, 3-Br-Ph | High polarity (Rf = 0.41), 83% yield | |
| (4-Chlorophenyl)[4-(7-Cl-quinolinyl)piperazin-1-yl]methanone | C₂₀H₁₆Cl₂N₃O | 4-Cl-Ph, 7-Cl-quinoline | Potential antiparasitic activity |
Biological Activity
Overview
4-(4-Chlorophenyl)piperazin-1-ylmethanone, also known as compound 700856-05-9, is a piperazine derivative characterized by a chlorophenyl group linked to a piperazine ring and a morpholine ring. This compound has garnered attention for its biological activity, particularly as an inhibitor of specific enzymes, including the aldo-keto reductase enzyme AKR1C3, which plays a role in various physiological processes and disease states.
| Property | Value |
|---|---|
| IUPAC Name | [4-(4-chlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone |
| Molecular Formula | C15H20ClN3O2 |
| CAS Number | 700856-05-9 |
| InChI Key | KDSIRFZJOTZBPT-UHFFFAOYSA-N |
Enzyme Inhibition
Research indicates that 4-(4-Chlorophenyl)piperazin-1-ylmethanone is a potent and isoform-selective inhibitor of the AKR1C3 enzyme. It has demonstrated an IC50 value of approximately 100 nM, indicating significant inhibitory potential. The structure-activity relationship (SAR) studies suggest that lipophilic electron-withdrawing substituents on the phenyl ring enhance its activity, while the presence of a ketone moiety is essential for its inhibitory effects .
Case Studies
- Dopamine D4 Receptor Affinity : A derivative of this compound, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, exhibited high affinity for the dopamine D4 receptor with an IC50 of 0.057 nM. This selectivity is significant as it shows over 10,000-fold preference for D4 over D2 receptors, making it a candidate for further research in neuropharmacology .
- Potential in Cancer Therapy : The inhibition of AKR1C3 is particularly relevant in the context of leukemia and hormone-related cancers. The compound's ability to selectively inhibit this enzyme could lead to new therapeutic strategies against these malignancies .
The mechanism by which 4-(4-Chlorophenyl)piperazin-1-ylmethanone inhibits AKR1C3 involves hydrogen bonding interactions with key residues in the enzyme's active site. Structural analyses have shown that the carbonyl oxygen of the compound forms hydrogen bonds with Tyr55 and His117 within the 'oxyanion hole' of AKR1C3, stabilizing the inhibitor-enzyme complex and preventing substrate conversion .
Comparative Analysis
In comparison to similar piperazine derivatives, this compound stands out due to its unique combination of functional groups that confer its selective inhibitory properties. Other compounds in this class often lack the same degree of selectivity or potency against specific targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
